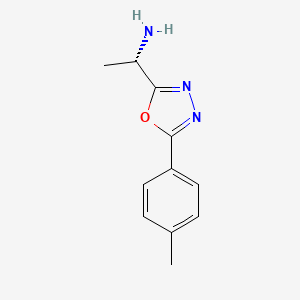![molecular formula C12H18ClNO B13044727 Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
Phenol, 3-[(cyclopentylamino)methyl]-, hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[(cyclopentylamino)methyl]-, hcl is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73. It is known for its unique structure, which includes a phenol group and a cyclopentylamino group connected by a methyl bridge .
Preparation Methods
The synthesis of Phenol, 3-[(cyclopentylamino)methyl]-, hcl typically involves the reaction of phenol with cyclopentylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phenol, 3-[(cyclopentylamino)methyl]-, hcl undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentylmethylamine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 3-[(cyclopentylamino)methyl]-, hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Phenol, 3-[(cyclopentylamino)methyl]-, hcl involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the cyclopentylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 3-[(cyclopentylamino)methyl]-, hcl can be compared with other similar compounds, such as:
Phenol, 3-[(cyclopentylamino)methyl]-: This compound lacks the hydrochloride salt form and may have different solubility and reactivity properties.
Phenol, 4-[(cyclopentylamino)methyl]-, hcl: This isomer has the cyclopentylamino group attached at the para position, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-[(cyclopentylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11;/h3-4,7-8,11,13-14H,1-2,5-6,9H2;1H |
InChI Key |
NJQJLZQCWDGWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)



![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)




![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)


